5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1550051-26-7
VCID: VC2766015
InChI: InChI=1S/C12H9F3N2O2S/c1-6-9(10(18)19)17-11(20-6)16-8-4-2-7(3-5-8)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19)
SMILES: CC1=C(N=C(S1)NC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Molecular Formula: C12H9F3N2O2S
Molecular Weight: 302.27 g/mol

5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid

CAS No.: 1550051-26-7

Cat. No.: VC2766015

Molecular Formula: C12H9F3N2O2S

Molecular Weight: 302.27 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid - 1550051-26-7

Specification

CAS No. 1550051-26-7
Molecular Formula C12H9F3N2O2S
Molecular Weight 302.27 g/mol
IUPAC Name 5-methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C12H9F3N2O2S/c1-6-9(10(18)19)17-11(20-6)16-8-4-2-7(3-5-8)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19)
Standard InChI Key OSPVIUZFRNSMOG-UHFFFAOYSA-N
SMILES CC1=C(N=C(S1)NC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Canonical SMILES CC1=C(N=C(S1)NC2=CC=C(C=C2)C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Properties

5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid is definitively identified through multiple chemical identifiers and physical properties. The table below provides a comprehensive overview of these critical parameters.

ParameterValue
Chemical Name5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid
CAS Number1550051-26-7
Molecular FormulaC12H9F3N2O2S
Molecular Weight302.27 g/mol
IUPAC Name5-methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid
Physical StateSolid
Purity StandardNLT 97% (typical commercial specification)

The compound's structure contains several functional groups that contribute to its chemical reactivity and potential biological activity. The carboxylic acid moiety at position 4 provides an opportunity for derivatization through esterification or amidation reactions, while the amino linkage connecting the thiazole and phenyl rings offers potential hydrogen bonding capabilities .

Structural Characteristics

The molecular architecture of 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid features distinct structural elements that contribute to its chemical properties and potential biological activities.

Core Structure

The compound is built around a thiazole heterocycle, which is a five-membered ring containing sulfur and nitrogen atoms in positions 1 and 3, respectively. This core structure provides stability while also serving as a scaffold for further functionalization. The thiazole ring is known to confer drug-like properties to molecules and appears in numerous pharmaceutically active compounds.

Functional Groups

Several key functional groups define the compound's reactivity profile:

  • Carboxylic acid group at position 4: Provides acidic character and opportunity for derivatization

  • Methyl substituent at position 5: Contributes to lipophilicity and potentially affects electron distribution

  • 4-Trifluoromethylphenylamino group at position 2: The trifluoromethyl (CF3) moiety enhances lipophilicity and metabolic stability, while the amino linkage provides potential for hydrogen bonding interactions

Structural Isomers

The compound is part of a family of structural isomers that differ in the position of the trifluoromethyl group on the phenyl ring. These include:

  • 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid (target compound, 4-position)

  • 5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid (3-position, CAS: 1549447-16-6)

  • 5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid (2-position, CAS: 1553555-69-3)

The positioning of the trifluoromethyl group can significantly influence the compound's electronic properties, molecular recognition potential, and pharmacological activity profile.

Synthesis Methods

The synthesis of 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid typically involves multi-step processes that allow for the systematic construction of the thiazole ring and attachment of the functional groups.

General Synthetic Approaches

The synthesis generally follows these strategic pathways:

  • Formation of the thiazole ring structure

  • Introduction of the 4-trifluoromethylphenylamino group

  • Installation or modification of the carboxylic acid functionality at position 4

Common synthetic methods include condensation reactions and nucleophilic substitutions, often requiring specific reaction conditions to achieve selective functionalization of the different positions around the thiazole core.

Applications and Research Findings

Pharmaceutical Research

5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid has potential applications in pharmaceutical research as:

  • A building block for the synthesis of more complex bioactive molecules

  • A lead compound for structure-activity relationship studies

  • A potential pharmacophore for developing targeted therapeutic agents

The compound's unique structural features, including the thiazole core and trifluoromethyl group, make it particularly valuable for medicinal chemistry research focused on antimicrobial, anticancer, or other therapeutic applications.

Chemical Intermediates

This compound can serve as a versatile intermediate in the synthesis of more complex molecules through:

  • Derivatization of the carboxylic acid group (esterification, amidation)

  • Modifications of the thiazole ring

  • Functional group interconversions at various positions

These transformations allow for the generation of diverse chemical libraries for biological screening and structure-optimization studies .

Current Research Status

Current research utilizing 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid appears to be primarily focused on:

  • Exploration of structure-activity relationships in thiazole-based drug candidates

  • Development of novel synthetic methodologies for thiazole derivatives

  • Investigation of potential applications in specific therapeutic areas

Related Derivatives

5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid serves as the foundation for various derivatives that may offer modified physicochemical properties or biological activities.

Ester Derivatives

The ethyl ester of the target compound (5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester) is a significant derivative:

ParameterValue
Chemical Name5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester
CAS Number2197061-93-9
Molecular FormulaC14H13F3N2O2S
Molecular Weight330.33 g/mol

Esterification typically increases lipophilicity, which can enhance membrane permeability and potentially improve oral bioavailability for drug delivery applications. The ester derivative may also serve as a prodrug that converts to the parent carboxylic acid in vivo through enzymatic hydrolysis .

Positional Isomers

As previously mentioned, positional isomers with the trifluoromethyl group at different positions on the phenyl ring represent important related derivatives:

CompoundCAS NumberMolecular FormulaMolecular Weight
5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid1550051-26-7C12H9F3N2O2S302.27 g/mol
5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid1549447-16-6C12H9F3N2O2S302.27 g/mol
5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid1553555-69-3C12H9F3N2O2S302.27 g/mol

These positional isomers allow for the exploration of how spatial arrangement affects biological activity and physicochemical properties, providing valuable structure-activity relationship data for drug design efforts .

Other Structural Modifications

Additional structural modifications that generate related derivatives include:

  • Replacement of the methyl group at position 5 with other alkyl or functional groups

  • Modifications of the carboxylic acid function (amides, hydrazides, etc.)

  • Introduction of additional substituents on the phenyl ring

  • Replacement of the phenyl ring with other aromatic or heterocyclic systems

These modifications expand the chemical space around the core structure, potentially yielding compounds with improved or novel biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator